molecular formula C11H12N4S B12161356 (5E)-4-Methyl-5-[2-(4-methylphenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine CAS No. 33174-94-6

(5E)-4-Methyl-5-[2-(4-methylphenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine

Cat. No.: B12161356
CAS No.: 33174-94-6
M. Wt: 232.31 g/mol
InChI Key: VSJDDKBUJJEEOI-UHFFFAOYSA-N
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Description

(5E)-4-Methyl-5-[2-(4-methylphenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine is a synthetic organic compound characterized by its unique thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-4-Methyl-5-[2-(4-methylphenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine typically involves the condensation of 4-methylphenylhydrazine with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

  • Step 1: Formation of Thiazole Intermediate

    • Reactants: Thioamide and α-haloketone
    • Conditions: Reflux in ethanol
    • Product: Thiazole intermediate
  • Step 2: Condensation with 4-Methylphenylhydrazine

    • Reactants: Thiazole intermediate and 4-methylphenylhydrazine
    • Conditions: Reflux in acetic acid
    • Product: this compound

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The choice of solvents and catalysts is also tailored to minimize environmental impact and enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at positions adjacent to the nitrogen atoms. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid

    Reduction: Sodium borohydride in methanol

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Alkylated or acylated thiazole derivatives

Scientific Research Applications

Chemistry

In chemistry, (5E)-4-Methyl-5-[2-(4-methylphenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery, especially in the treatment of diseases where thiazole derivatives have shown efficacy.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Studies have focused on its antimicrobial, anti-inflammatory, and anticancer activities, making it a valuable lead compound for the development of new drugs.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications, including the production of high-performance materials.

Mechanism of Action

The mechanism of action of (5E)-4-Methyl-5-[2-(4-methylphenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit enzymes involved in key metabolic pathways, thereby altering cellular functions.

    Receptors: It can bind to receptors on the cell surface, triggering signaling pathways that modulate cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-2-(4-Methylphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5E)-5-(4-Methylbenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

Compared to similar compounds, (5E)-4-Methyl-5-[2-(4-methylphenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine stands out due to its specific hydrazinylidene functional group, which imparts unique reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

33174-94-6

Molecular Formula

C11H12N4S

Molecular Weight

232.31 g/mol

IUPAC Name

4-methyl-5-[(4-methylphenyl)diazenyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C11H12N4S/c1-7-3-5-9(6-4-7)14-15-10-8(2)13-11(12)16-10/h3-6H,1-2H3,(H2,12,13)

InChI Key

VSJDDKBUJJEEOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=C(N=C(S2)N)C

Origin of Product

United States

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